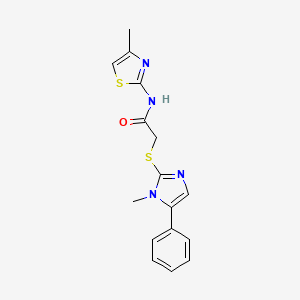

2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(1-methyl-5-phenylimidazol-2-yl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS2/c1-11-9-22-15(18-11)19-14(21)10-23-16-17-8-13(20(16)2)12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHGDJZMZNUBMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide , identified by its CAS number 932514-66-4 , is a synthetic organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 351.5 g/mol . The compound features an imidazole ring, a thioether linkage, and a thiazole moiety, which are critical for its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, while the thiazole moiety may enhance binding affinity to various biological targets.

Anti-inflammatory Properties

Recent studies have indicated that derivatives of imidazole-thiazole compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. For instance, compounds similar to this compound showed promising results in inhibiting COX-1 and COX-2 activities, suggesting potential use as anti-inflammatory agents .

Anticancer Activity

Research has demonstrated that imidazole-containing compounds can induce apoptosis in cancer cells. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The presence of the thiazole ring appears to enhance the anticancer activity through increased interaction with cellular targets .

Study 1: COX Inhibition

A study published in Molecules investigated a series of imidazole-thiazole derivatives for their COX inhibitory activities. The most active compound demonstrated over 80% inhibition of COX-2 at a concentration of 10 μM , highlighting the potential of these compounds in treating inflammatory diseases .

Study 2: Anticancer Effects

In another study, a related compound exhibited an IC50 value of 1.61 ± 1.92 µg/mL against human glioblastoma cells. The structure activity relationship (SAR) indicated that modifications on the phenyl and thiazole rings significantly influenced the cytotoxic potency .

Data Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, synthesis routes, and biological activities:

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

- The position and nature of substituents on the thiazole and imidazole rings critically influence activity. For example, bromine substituents (e.g., in compound 27 ) enhance lipophilicity and target binding, while phenyl groups (e.g., in 9a ) improve aromatic stacking interactions .

- Methyl groups (e.g., 1-methylimidazole in 4a ) may reduce metabolic degradation, enhancing bioavailability .

Synthetic Routes: Thioacetamide derivatives are commonly synthesized via reaction of thiol-containing heterocycles (e.g., imidazoles, triazinoindoles) with chloroacetamides under basic conditions (e.g., K₂CO₃ in DMF) . Triazole-linked analogs (e.g., 9a–9e) require Cu-catalyzed azide-alkyne cycloaddition (CuAAC), indicating divergent synthetic strategies for structurally complex derivatives .

Biological Performance: Compound 4a demonstrated selective cytotoxicity against A549 lung cancer cells (IC₅₀ = 23.30 µM) with minimal toxicity to normal NIH/3T3 cells, suggesting a favorable therapeutic index . Brominated analogs (e.g., 27) showed improved binding in docking studies, likely due to halogen bonding with target proteins .

Q & A

Q. Basic

- NMR : H and C NMR validate the imidazole, thiazole, and acetamide moieties (e.g., δ 2.5 ppm for methyl groups on thiazole) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 386.49 for CHNOS) .

- HPLC : Purity >95% is achievable with C18 reverse-phase columns and acetonitrile/water gradients .

How can molecular docking predict the compound’s biological targets?

Q. Advanced

Target selection : Prioritize enzymes with known imidazole/thiazole binding pockets (e.g., kinases, cytochrome P450) .

Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations, focusing on hydrogen bonding (amide NH) and π-π stacking (aromatic rings) .

Validation : Compare docking scores with experimental IC values from enzyme inhibition assays (e.g., 1.61 µM for similar analogs) .

How to resolve contradictions in biological activity data?

Q. Advanced

- Dose-response curves : Confirm activity across concentrations (e.g., 0.1–100 µM) to rule out false positives .

- Orthogonal assays : Pair enzyme inhibition (e.g., luciferase-based) with cell viability assays (MTT) to distinguish specific activity from cytotoxicity .

- Control experiments : Test metabolites or degradation products (via LC-MS) to identify off-target effects .

How do substituents on the imidazole ring affect pharmacokinetics?

Advanced

Structure-Activity Relationship (SAR) Insights :

Q. Methodological Approach :

- LogP measurements : Use shake-flask or computational tools (e.g., MarvinSuite) to assess hydrophobicity .

- Microsomal stability assays : Incubate with liver microsomes to quantify metabolic degradation .

What strategies mitigate side reactions during synthesis?

Q. Advanced

- Protecting groups : Temporarily block reactive sites (e.g., amine groups with Boc) during thioether formation .

- Low-temperature steps : Perform acetylations at 0–5°C to prevent over-substitution .

- Byproduct analysis : Use GC-MS or F NMR (if fluorinated analogs exist) to track undesired intermediates .

How to design experiments for assessing enzyme inhibition?

Q. Advanced

Enzyme selection : Focus on targets with structural homology to known imidazole-binding proteins (e.g., EGFR kinase) .

Assay conditions :

- Kinetic assays : Measure V/K shifts using fluorogenic substrates .

- IC determination : Use 8-point dose curves with triplicate measurements .

Negative controls : Include inactive analogs (e.g., lacking the thioether group) to validate specificity .

What computational tools predict metabolic pathways?

Q. Advanced

- Software : ADMET Predictor or MetaSite simulate phase I/II metabolism (e.g., hydroxylation of phenyl rings) .

- Fragmentation patterns : Compare in silico MS/MS spectra with experimental data to identify metabolites .

How to address low reproducibility in spectral data?

Q. Advanced

- Standardized protocols : Use deuterated solvents (CDCl, DMSO-d) and internal standards (TMS) for NMR .

- Batch variability testing : Synthesize three independent batches and compare HPLC chromatograms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.